Trichloro[2-(3-methylphenyl)ethyl]silane
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Overview
Description
Trichloro[2-(3-methylphenyl)ethyl]silane: is a chemical compound with the molecular formula C_10H_10Cl_3Si. It is a silane derivative, meaning it contains a silicon atom bonded to three chlorine atoms and an organic group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of 3-methylphenylmagnesium chloride with trichlorosilane under anhydrous conditions.
Direct Chlorination: Another approach is the direct chlorination of 2-(3-methylphenyl)ethylsilane using chlorine gas in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions or direct chlorination processes. These methods are optimized for high yield and purity, often using specialized reactors and controlled environments to ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives.
Substitution: Substitution reactions, particularly with nucleophiles, are common, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols and amines, along with suitable solvents, are employed.
Major Products Formed:
Oxidation Products: Silanols and siloxanes.
Reduction Products: Silanes with fewer chlorine atoms.
Substitution Products: Organosilicon compounds with various functional groups.
Scientific Research Applications
Chemistry: Trichloro[2-(3-methylphenyl)ethyl]silane is used as a reagent in organic synthesis, particularly in the formation of silicon-based polymers and materials. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential use in drug delivery systems and as a component in medical imaging agents. Industry: It is utilized in the production of silicon-based materials, coatings, and sealants.
Mechanism of Action
The mechanism by which trichloro[2-(3-methylphenyl)ethyl]silane exerts its effects depends on the specific application. In organic synthesis, it often acts as a source of silicon, facilitating the formation of silicon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Trichloro[2-(4-methylphenyl)ethyl]silane: Similar structure with a different position of the methyl group on the phenyl ring.
Trichloro[2-(2-methylphenyl)ethyl]silane: Another positional isomer with the methyl group at a different position on the phenyl ring.
Trichloro[2-(3,5-dimethylphenyl)ethyl]silane: Contains two methyl groups on the phenyl ring.
Uniqueness: Trichloro[2-(3-methylphenyl)ethyl]silane is unique due to its specific arrangement of the methyl group on the phenyl ring, which influences its reactivity and applications compared to its isomers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in modern chemistry and technology.
Properties
CAS No. |
58276-69-0 |
---|---|
Molecular Formula |
C9H11Cl3Si |
Molecular Weight |
253.6 g/mol |
IUPAC Name |
trichloro-[2-(3-methylphenyl)ethyl]silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
OCPUPPMBMGVLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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